A Technical Guide to the Physicochemical Properties and Analysis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
A Technical Guide to the Physicochemical Properties and Analysis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, a nitroaromatic compound with potential applications as a synthetic intermediate in pharmaceutical and materials science research. The document details the core physicochemical properties of the molecule, with a specific focus on the critical distinction and application of its molecular weight and exact mass. We present a reasoned, step-by-step synthetic protocol and outline modern analytical methodologies for its structural elucidation and confirmation, including mass spectrometry and NMR spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its synthesis, characterization, and application.
Introduction to Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS No. 288154-66-5) is a substituted thioether and nitrobenzoate derivative.[1] Its structure incorporates several key functional groups: an ester, a nitro group, and a thioether linkage, which make it a versatile building block in organic synthesis. Aromatic nitro compounds are well-established precursors for a wide range of materials, including dyes, pharmaceuticals, and explosives, often via reduction of the nitro group to an amine.[2][3] The presence of the thioether linkage further expands its synthetic utility, allowing for subsequent oxidation or other modifications.
Accurate characterization is paramount for the use of such intermediates in regulated development pipelines. This guide emphasizes the foundational importance of determining precise mass values, which underpins all subsequent analytical and quality control efforts.
Core Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and its corresponding mass. It is crucial for the modern scientist to distinguish between molecular weight (or average mass) and exact mass (or monoisotopic mass), as they serve different, though related, purposes.
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Molecular Weight: This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. It is the value used for stoichiometric calculations in bulk chemical reactions (e.g., determining molar equivalents).
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Exact Mass: This value is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the property measured by high-resolution mass spectrometry (HRMS) and is the single most important value for confirming the elemental composition of a molecule.
The key identifiers and mass-related properties for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate are summarized below.
| Property | Value | Source |
| Chemical Name | Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate | [1] |
| CAS Number | 288154-66-5 | [1] |
| Molecular Formula | C₁₅H₁₃NO₄S | [4] |
| Molecular Weight | 303.33 g/mol | [5] |
| Exact (Monoisotopic) Mass | 303.05652 Da | [4] |
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is the definitive technique for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, it is possible to validate that the observed mass corresponds to the theoretical exact mass of the target molecule. For Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, an experimental mass of 303.0565 ± 0.0005 Da would confirm the formula C₁₅H₁₃NO₄S.
Further confidence in compound identification can be achieved using techniques like ion mobility-mass spectrometry, which measures the ion's rotationally averaged collision cross-section (CCS). Predicted CCS values provide an additional data point for comparison against experimental results.
| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 304.06380 | 166.8 |
| [M+Na]⁺ | 326.04574 | 173.6 |
| [M-H]⁻ | 302.04924 | 173.9 |
| [M+NH₄]⁺ | 321.09034 | 181.3 |
| Data sourced from PubChem predictions.[4] |
The logical workflow for confirming the identity of the target compound using HRMS is illustrated below.
Proposed Synthetic Pathway and Experimental Protocol
While specific literature for the synthesis of this exact molecule is sparse, a reliable synthetic route can be designed based on well-established, fundamental organic reactions: electrophilic aromatic substitution (nitration) followed by nucleophilic aromatic substitution (SNAr).
The proposed pathway begins with a commercially available starting material, Methyl 4-chlorobenzoate, and proceeds in two steps. The electron-withdrawing nitro group is installed first to "activate" the aromatic ring, making the chlorine atom an effective leaving group for the subsequent substitution by the thiolate nucleophile.
Step-by-Step Experimental Protocol
Step 1: Nitration of Methyl 4-chlorobenzoate
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5°C), add concentrated sulfuric acid (H₂SO₄, 3.0 eq.).
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Substrate Addition: Slowly add Methyl 4-chlorobenzoate (1.0 eq.) to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10°C.
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Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.5 eq.), keeping the mixture cool.
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Addition: Add the nitrating mixture dropwise to the stirred solution of the benzoate over 30-45 minutes. The causality here is critical: a slow, controlled addition prevents overheating and the formation of dinitrated byproducts.[6][7]
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture over crushed ice. The product, Methyl 4-chloro-3-nitrobenzoate, will precipitate as a solid.
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Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol to remove impurities. Dry the solid under vacuum.
Step 2: Nucleophilic Aromatic Substitution with 2-Methylthiophenol
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Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add the Methyl 4-chloro-3-nitrobenzoate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
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Nucleophile Addition: Add 2-methylthiophenol (1.2 eq.) to the suspension. The base (K₂CO₃) deprotonates the thiol to form the more nucleophilic thiolate in situ.
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Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The nitro group, being strongly electron-withdrawing, stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution reaction. Monitor completion by TLC.
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.
Methodologies for Structural Elucidation
Confirmation of the final product's structure is a self-validating process requiring the convergence of data from multiple analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the seven protons on the two benzene rings. Two singlets are anticipated in the aliphatic region: one for the ester methyl group (~3.9 ppm) and one for the tolyl methyl group (~2.4 ppm).[8]
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¹³C NMR: The spectrum should reveal 15 distinct carbon signals, including a downfield signal for the ester carbonyl carbon (~165 ppm) and signals for the two methyl carbons.[2][9] The loss of symmetry compared to the starting materials is a key indicator of a successful reaction.
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Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic absorption bands include:
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High-Resolution Mass Spectrometry (HRMS): As detailed in Section 3, obtaining a high-resolution mass spectrum is the final and most crucial step. The experimental mass must match the theoretical exact mass (303.05652 Da) within a narrow tolerance (typically < 5 ppm) to definitively confirm the elemental formula C₁₅H₁₃NO₄S.
Conclusion
This guide has detailed the essential physicochemical properties of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, placing special emphasis on the theoretical and practical importance of its molecular weight and exact mass. A robust, two-step synthesis has been proposed with detailed protocols grounded in established chemical principles. Furthermore, a multi-technique approach for rigorous structural elucidation has been outlined, providing researchers with a comprehensive framework for the synthesis and validation of this versatile chemical intermediate. The application of these methods ensures the scientific integrity and trustworthiness of the data generated, which is essential for any subsequent research or development activities.
References
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NextSDS. METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE — Chemical Substance Information. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for "A green and efficient protocol for the esterification of carboxylic acids...". Available at: [Link]
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Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. Available at: [Link]
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University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available at: [Link]
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PMC. Methyl 4-methylsulfonyl-2-nitrobenzoate. Available at: [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
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PMC. 4-Nitrophenyl 2-methylbenzoate. Available at: [Link]
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